N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide, also known as AMT, is a thiazole derivative that has been extensively studied for its potential use in scientific research. AMT is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in various biological processes.
Scientific Research Applications
Pharmacological Interactions and Toxicology
Chemical Interactions and Metabolism : Studies on compounds like acetaminophen (paracetamol) provide insights into the complex metabolic pathways and the production of toxic metabolites such as N-acetyl-p-benzoquinone imine (NAPQI). These metabolites can cause acute liver failure and other toxic effects, indicating the importance of understanding chemical interactions and toxicity profiles for new compounds (Brune, Renner, & Tiegs, 2015).
Pharmacological Benefits and Risks : The therapeutic applications and potential risks of compounds like N-acetylcysteine (NAC) in treating acetaminophen toxicity highlight the dual nature of chemical agents. NAC's role in detoxification through mechanisms such as enhancing glutathione synthesis underscores the critical balance between beneficial and adverse effects in drug development (Marzullo, 2005).
Therapeutic Mechanisms and Potential
Antioxidant Properties and Mechanisms : The antioxidant properties of compounds like N-acetylcysteine (NAC) serve as a basis for exploring new therapeutic agents. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways offers a template for studying how N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide might influence similar pathways (Minarini et al., 2017).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-13(10(2)17)20-14(15-9)16-12(18)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKBYRKGVSFLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.